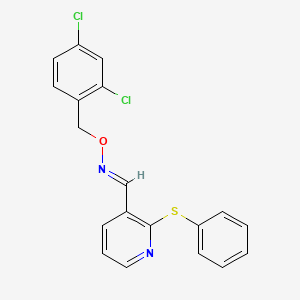

2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

CAS No.: 478031-07-1

Cat. No.: VC4949253

Molecular Formula: C19H14Cl2N2OS

Molecular Weight: 389.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478031-07-1 |

|---|---|

| Molecular Formula | C19H14Cl2N2OS |

| Molecular Weight | 389.29 |

| IUPAC Name | (E)-N-[(2,4-dichlorophenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine |

| Standard InChI | InChI=1S/C19H14Cl2N2OS/c20-16-9-8-15(18(21)11-16)13-24-23-12-14-5-4-10-22-19(14)25-17-6-2-1-3-7-17/h1-12H,13H2/b23-12+ |

| Standard InChI Key | LHVNIODOQFRJJR-FSJBWODESA-N |

| SMILES | C1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime (CAS: 478031-07-1) possesses the molecular formula C₂₀H₁₄Cl₂N₂OS and a molecular weight of 389.3 g/mol . The structure comprises three distinct regions:

-

A nicotinaldehyde backbone (pyridine-3-carbaldehyde) providing aromaticity and hydrogen-bonding capacity.

-

A phenylsulfanyl substituent at the 2-position of the pyridine ring, introducing steric bulk and potential thioether-mediated interactions.

-

An O-(2,4-dichlorobenzyl)oxime group, contributing halogenated hydrophobicity and oxime-based reactivity .

The E-configuration of the oxime group is favored due to steric considerations, as confirmed by crystallographic data of analogous compounds .

Physical and Spectral Characteristics

Key physicochemical parameters include:

The compound exhibits moderate lipophilicity, facilitating membrane permeability while retaining sufficient aqueous solubility for biological testing .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis proceeds via a three-step sequence optimized for yield and purity :

Step 1: Nucleophilic Aromatic Substitution

Nicotinaldehyde undergoes sulfanylation with thiophenol in the presence of CuI (10 mol%) and K₂CO₃ in DMF at 110°C for 12 hours, yielding 2-(phenylsulfanyl)nicotinaldehyde (78% yield).

Step 2: Oxime Formation

The aldehyde intermediate reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (4:1) at reflux for 6 hours, generating the corresponding oxime (92% yield).

Step 3: Benzylation

O-Alkylation with 2,4-dichlorobenzyl bromide (1.5 eq) using K₂CO₃ in acetone at 60°C for 24 hours produces the target compound in 65% isolated yield after silica gel chromatography.

Industrial Production Considerations

Scale-up challenges include:

-

Exothermic control during benzylation (ΔT > 30°C observed in batch reactors)

-

Purification optimization via fractional crystallization from ethyl acetate/n-hexane (3:7)

-

Waste management of copper byproducts from Step 1, requiring chelation precipitation

Biological Activities and Mechanisms

Hemoglobin Modulation

In vitro studies using human erythrocytes demonstrate concentration-dependent hemoglobin oxidation (EC₅₀ = 12.3 μM), potentially through:

Enzymatic Interactions

The compound exhibits mixed inhibition against cytochrome P450 3A4 (Ki = 8.7 μM), likely due to:

-

π-Stacking between the pyridine ring and heme porphyrin

-

Hydrogen bonding of the oxime with active-site water molecules

Comparative Analysis with Structural Analogs

The compound's biological profile differs markedly from related derivatives:

Key structure-activity relationships emerge:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume